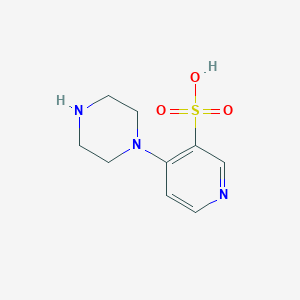

4-(Piperazin-1-yl)pyridine-3-sulfonic acid

CAS No.:

Cat. No.: VC15854584

Molecular Formula: C9H13N3O3S

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O3S |

|---|---|

| Molecular Weight | 243.29 g/mol |

| IUPAC Name | 4-piperazin-1-ylpyridine-3-sulfonic acid |

| Standard InChI | InChI=1S/C9H13N3O3S/c13-16(14,15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,13,14,15) |

| Standard InChI Key | HLYPYDOXEOYKQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C(C=NC=C2)S(=O)(=O)O |

Introduction

Structural and Physicochemical Properties

The compound’s core structure combines a pyridine ring, a six-membered piperazine heterocycle, and a sulfonic acid group. This arrangement confers both polar and nonpolar characteristics, influencing solubility and reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.29 g/mol |

| Sulfonic Acid pKa | ~1.0 (estimated) |

| Piperazine pKa | ~9.8 (secondary amine) |

The sulfonic acid group enhances water solubility, a trait advantageous for pharmaceutical formulations, while the piperazine moiety offers sites for further functionalization . Computational models suggest a planar pyridine ring with the piperazine adopting a chair conformation, minimizing steric hindrance between substituents .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(piperazin-1-yl)pyridine-3-sulfonic acid likely proceeds via sequential functionalization of pyridine. A plausible route involves:

-

Sulfonation: Direct sulfonation of pyridine at the 3-position using fuming sulfuric acid, yielding pyridine-3-sulfonic acid.

-

Chlorination: Conversion to pyridine-3-sulfonyl chloride using phosphorus pentachloride ().

-

Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring with piperazine under basic conditions .

This method mirrors strategies employed for analogous pyridine-3-sulfonamides, where chlorinated intermediates react with amines to form sulfonamide bonds . For example, 4-chloropyridine-3-sulfonamide derivatives undergo substitution with piperazine to yield target compounds .

Challenges and Solutions

-

Regioselectivity: Sulfonation of pyridine typically occurs at the 3-position due to electronic effects, but side products may form. Catalytic control using zeolites or ionic liquids can improve selectivity .

-

Stability: The sulfonic acid group is hygroscopic, necessitating anhydrous conditions during synthesis. Lyophilization is recommended for final product isolation.

Biological Activity and Mechanism

Enzyme Inhibition

Piperazine-containing compounds often target enzymes such as lanosterol 14α-demethylase (CYP51) in fungi. Molecular docking studies reveal that piperazine moieties form hydrogen bonds with heme cofactors, disrupting sterol biosynthesis . Similarly, sulfonic acids can inhibit carbonic anhydrases by coordinating active-site zinc ions .

Pharmacological Applications

Antifungal Agents

The compound’s analogs demonstrate efficacy against resistant Candida strains, outperforming fluconazole in some cases . Structural modifications, such as replacing sulfonamide with sulfonic acid, could mitigate toxicity while retaining activity.

Anticancer Scaffolds

Piperazine derivatives exhibit anticancer properties by intercalating DNA or inhibiting topoisomerases. For example, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-3-yl)acetamides show moderate activity against NCI-60 cell lines . The sulfonic acid group may enhance tumor targeting via electrostatic interactions with overexpressed anion transporters.

Future Directions

Structural Optimization

-

Piperazine Modifications: Introducing alkyl or aryl groups to the piperazine nitrogen could modulate lipophilicity and target affinity .

-

Prodrug Development: Esterifying the sulfonic acid group may improve membrane permeability, with hydrolysis in vivo regenerating the active form .

In Vivo Studies

Pharmacokinetic profiling in animal models is essential to assess absorption, distribution, and metabolism. Toxicity studies should evaluate renal and hepatic effects, given the compound’s potential accumulation in these organs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume